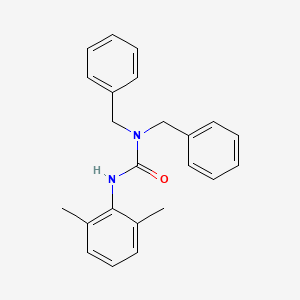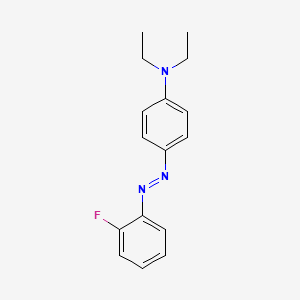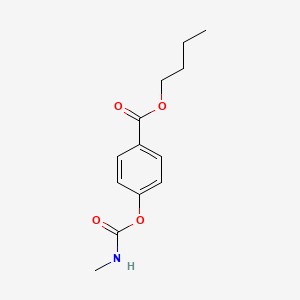
2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a diethylamino group, an ethyl group, and a methyldecyl chain attached to an acetamide moiety. This compound is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride typically involves multiple steps, including the formation of the acetamide backbone and the introduction of the diethylamino and methyldecyl groups. Common reagents used in the synthesis may include acetic anhydride, diethylamine, and 1-methyldecyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anesthetic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Diethylamino-N-ethylacetamide: Lacks the methyldecyl group, resulting in different chemical properties.
N-Ethyl-N-(1-methyldecyl)-acetamide: Does not contain the diethylamino group, affecting its reactivity and applications.
Uniqueness
2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride is unique due to the presence of both the diethylamino and methyldecyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for certain research and industrial applications.
Properties
CAS No. |
767270-45-1 |
|---|---|
Molecular Formula |
C19H40N2O |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-(diethylamino)-N-ethyl-N-undecan-2-ylacetamide |
InChI |
InChI=1S/C19H40N2O/c1-6-10-11-12-13-14-15-16-18(5)21(9-4)19(22)17-20(7-2)8-3/h18H,6-17H2,1-5H3 |
InChI Key |
ZVBMJJRMMWZYQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)N(CC)C(=O)CN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene, [(cyclohexylthio)methyl]-](/img/structure/B11955132.png)
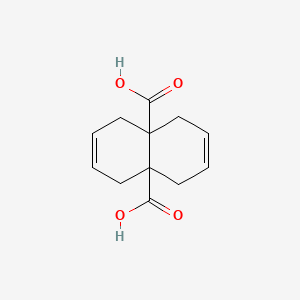

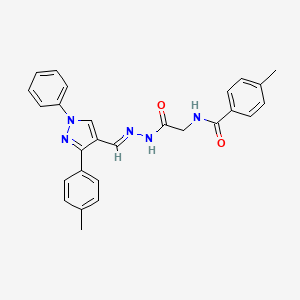




![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)
